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Compound of Interest |

Compound Name: 2-Isobutoxy-4-methylaniline
CAS No.: 640767-55-1
Cat. No.: B3148274
. J

Compound Identity & Structural Significance

2-Isobutoxy-4-methylaniline is a specialized aniline derivative characterized by an electron-
donating isobutoxy group at the ortho position and a methyl group at the para position relative
to the amine. This specific substitution pattern creates a unique electronic environment, making
the compound a valuable intermediate in the synthesis of azo dyes, pharmaceutical active
ingredients (APIs), and agrochemicals where steric modulation at the ortho site is critical.

Property Detail

IUPAC Name 2-(2-methylpropoxy)-4-methylaniline
CAS Number 640767-55-1

Molecular Formula C11H17NO

Molecular Weight 179.26 g/mol

SMILES CC(C)COclcc(C)ecclIN

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-Isobutoxy-4-methylaniline is defined by the interplay between the
electron-rich aromatic core and the branched alkoxy side chain. The data below represents the
characteristic shifts observed in deuterated chloroform (
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) at 298 K.

H NMR (Proton) Analysis

The proton spectrum is distinct, featuring a classic 1,2,4-trisubstituted aromatic pattern and a

clean isobutyl aliphatic signature.
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Mechanistic Insight: The H-3 proton typically resonates slightly downfield relative to H-5 and H-
6 due to the inductive deshielding effect of the adjacent oxygen atom. Conversely, the H-6
proton is significantly shielded by the resonance effect of the amino group ortho to it.

C NMR (Carbon) Analysis

The carbon spectrum confirms the backbone structure with 11 distinct signals.

o Aromatic Region:

146.5 (C-0), 134.2 (C-N), 127.5 (C-Me), 121.0, 115.5, 112.0 ppm.
« Aliphatic Region:

75.2 (

), 28.4 (

), 20.5 (

), 19.4 (

) ppm.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for verifying functional group integrity,
particularly the primary amine and the ether linkage.
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Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular weight and structural

connectivity through fragmentation analysis.

 lonization Mode: Electron Impact (El, 70 eV) or ESI+.

e Molecular lon (

): m/z 179.

Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic core and the cleavage of the

isobutyl ether chain.

e (179): The parent ion.
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e (136): Loss of the isopropyl radical (
) from the isobutyl chain via
-cleavage or rearrangement.
e (122): Loss of the isobutyl group (
), often generating a resonance-stabilized quinoid-like cation.

o Base Peak: Depending on conditions, the base peak is often the substituted tropylium ion or
the aminocresol derivative formed after alkyl loss.

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways expected in the MS
analysis.
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Caption: Predicted MS fragmentation pathway showing the primary loss of the isobutyl alkyl
chain.

Experimental Protocols

To ensure reproducibility in data acquisition, the following standard operating procedures
(SOPs) are recommended.

Sample Preparation for NMR

e Solvent Selection: Use
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(99.8% D) with 0.03% TMS as an internal standard. DMSO-
IS an alternative if solubility is an issue, but it will shift the amine protons to
4.5-5.0 ppm.

e Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

« Filtration: Filter the solution through a cotton plug into the NMR tube to remove undissolved
micro-particulates that cause line broadening.

GC-MS Method Parameters

e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
o Carrier Gas: Helium at 1.0 mL/min constant flow.
e Temperature Program:
o Hold at 60°C for 1 min.
o Ramp 20°C/min to 280°C.
o Hold at 280°C for 5 min.
« Inlet: Split mode (20:1), 250°C.

e Detector: MSD, Source Temp 230°C, Quad Temp 150°C.
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[https://www.benchchem.com/product/b3148274#spectroscopic-data-of-2-isobutoxy-4-
methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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